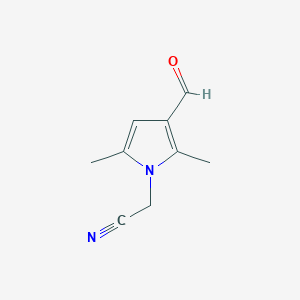![molecular formula C8H13ClN2O B1372743 2-[(2-Aminophenyl)amino]ethanol hydrochloride CAS No. 854221-90-2](/img/structure/B1372743.png)
2-[(2-Aminophenyl)amino]ethanol hydrochloride
Vue d'ensemble
Description
“2-[(2-Aminophenyl)amino]ethanol hydrochloride” is a chemical compound with the CAS Number: 854221-90-2 . It has a molecular weight of 188.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H . This indicates that the molecule consists of a 2-aminoanilino group (a derivative of aniline where an amino group replaces a hydrogen atom on the phenyl ring) attached to an ethanol molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.66 . The boiling point is 350.2°C at 760 mmHg . Unfortunately, other physical and chemical properties like melting point, density, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis Processes and Chemical Properties
- New Synthesis Processes : A study described a new synthesis process for a key intermediate of cardiovascular drugs, showcasing the industrial application value of such processes (Zhang Wei-xing, 2013).
- Multicomponent Synthesis for Anticancer Evaluation : Another research involved the synthesis of derivatives through sequential multicomponent reactions, with potential implications in anticancer applications (A. Patravale et al., 2014).
- Hydrogen Bonding Studies : A study focused on the hydrogen bonding in 4-aminophenyl ethanol, a compound with both amine and hydroxyl functional groups, to understand its complex structural interactions (D. Obenchain et al., 2015).
Applications in Synthesis of Other Compounds
- Isoquinoline Syntheses : Research into the synthesis of 2-amino-(3-hydroxyphenyl) ethanol explored its role in phenolic cyclization and the synthesis of tetrahydroisoquinolines, with implications for medicinal chemistry (T. Kametani et al., 1970).
- Indole Synthesis : A study detailed the conversion of 2-(2,6-Diaminophenyl)ethanol into 4-hydroxyindoline and 4-aminoindoline, important for the synthesis of indoles, which are significant in pharmaceuticals (Hideo Tanaka et al., 1989).
Miscellaneous Applications
- Electro Optical Active Polyurethanes : Synthesis of derivatives for the development of electro-optical active polyurethanes, showcasing the potential in material science applications (Edgars Jecs et al., 2009).
- Corrosion Inhibition Efficiency : Application in the optimization of parameters for corrosion inhibition, indicating its use in industrial chemistry (Marzie Afzalkhah et al., 2017).
Propriétés
IUPAC Name |
2-(2-aminoanilino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAKCGWFHCRXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminophenyl)amino]ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)







![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)


![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)
![3-[(3,4-Dimethoxyphenyl)amino]propanenitrile](/img/structure/B1372682.png)